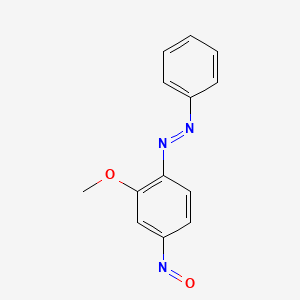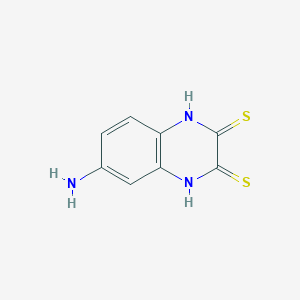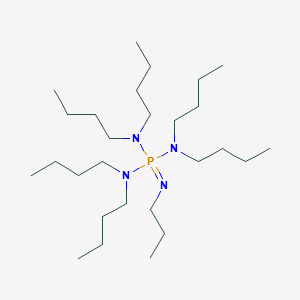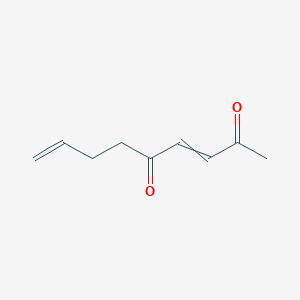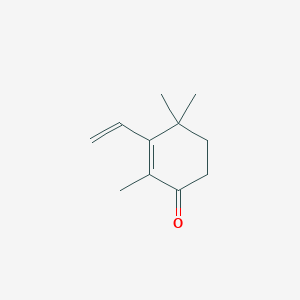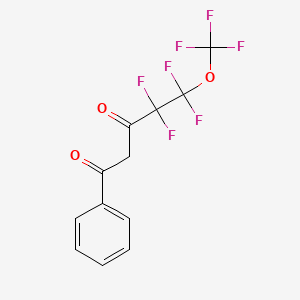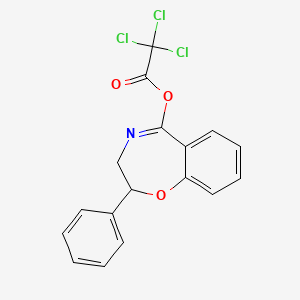
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate is a chemical compound belonging to the benzoxazepine family. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazepine derivatives, including 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate, can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives . Another method includes the esterification of biologically active salicylanilides with N-protected amino acids . Additionally, Cu(I)-catalyzed cycloaddition of azido-alkynes has been used to synthesize benzoxazepine derivatives .
Industrial Production Methods
Industrial production methods for benzoxazepine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave heating, deep eutectic solvents, and other advanced techniques to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzoxazepine derivatives include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate involves its interaction with specific molecular targets and pathways. For instance, some benzoxazepine derivatives have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl 2,2,2-trifluoroacetate
- 2,3-Dihydro-2-phenyl-5-trifluoroacetoxy-1,4-benzoxazepine
- 2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl
Uniqueness
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate is unique due to its specific structural features and the presence of the trichloroacetate group, which may impart distinct chemical and biological properties compared to other benzoxazepine derivatives .
Propiedades
Número CAS |
83406-05-7 |
|---|---|
Fórmula molecular |
C17H12Cl3NO3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(2-phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C17H12Cl3NO3/c18-17(19,20)16(22)24-15-12-8-4-5-9-13(12)23-14(10-21-15)11-6-2-1-3-7-11/h1-9,14H,10H2 |
Clave InChI |
VXGUTHPQINTNAJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2C(=N1)OC(=O)C(Cl)(Cl)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
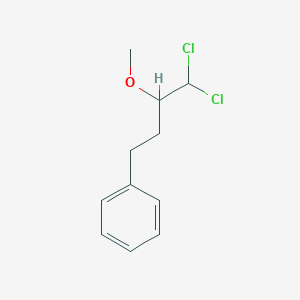
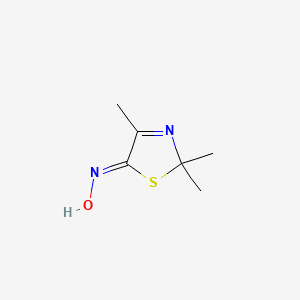
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)

